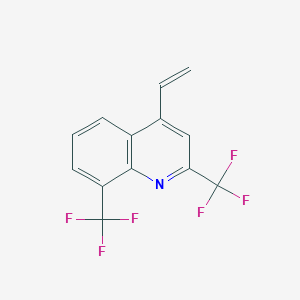

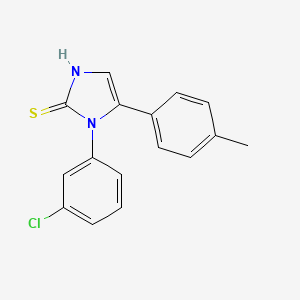

![molecular formula C11H10ClN3O B1416497 N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 149047-31-4](/img/structure/B1416497.png)

N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide

Übersicht

Beschreibung

“N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .

Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. “N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide” could potentially be used as a bactericidal or antifungal agent due to its structural similarity to other imidazole compounds that exhibit these activities .

Cancer Research

The structural motif of imidazole is present in compounds that have shown antiproliferative effects against various human cell lines. This suggests that our compound of interest may have applications in cancer research, particularly in the development of new chemotherapeutic agents.

Anti-inflammatory and Analgesic Applications

Imidazole derivatives have been reported to possess anti-inflammatory and analgesic properties. This compound could be explored for its potential use in treating inflammatory conditions and as a pain reliever .

Antiviral Research

Some imidazole compounds have demonstrated antiviral activity. Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, “N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide” could be a candidate for the development of novel antiviral therapies .

Gastrointestinal Therapeutics

Imidazole rings are found in several antiulcer medications like omeprazole and pantoprazole. Research into the gastrointestinal applications of “N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide” could lead to the development of new treatments for ulcers and other GI tract disorders .

Neurological Disorders

The imidazole core is present in various compounds that affect the central nervous system. This compound could be investigated for its potential therapeutic effects on neurological disorders, including neurodegenerative diseases and cognitive impairments .

Cardiovascular Applications

Imidazole derivatives can have cardioprotective effects. The research into “N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide” could extend to its use in protecting heart tissue during ischemic events or in the treatment of other cardiovascular conditions .

Agricultural Chemistry

Imidazole compounds have been used as antihelmintic agents in veterinary medicine. There’s potential for “N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide” to serve in agricultural chemistry, possibly as a pesticide or in animal health .

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c12-10-3-1-9(2-4-10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNJCWHBPDNXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

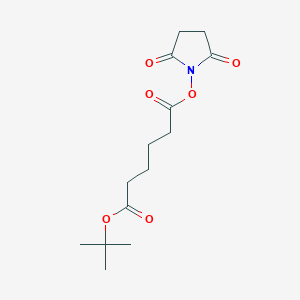

![4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide](/img/structure/B1416415.png)

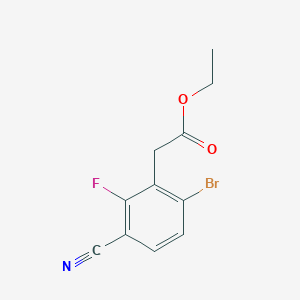

![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B1416417.png)

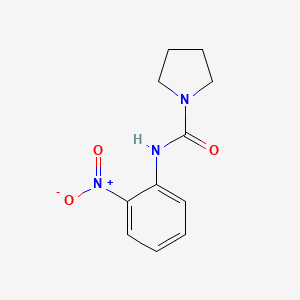

![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)

![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)

![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)

![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)

![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)

![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)

![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)